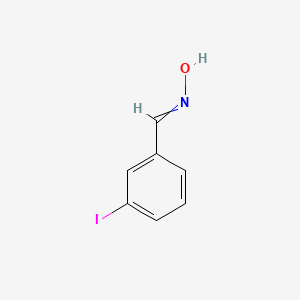

Syn-3-iodobenzaldehyde oxime

Description

Significance and Research Context within Aryl Oxime Chemistry

Aryl oximes, the class of compounds to which Benzaldehyde (B42025), 3-iodo-, oxime belongs, are pivotal in many areas of chemistry. rsc.org Their significance stems from their unique chemical reactivity and structural features. numberanalytics.com Oximes are utilized as key intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The oxime functional group itself is a cornerstone of their utility. It can undergo various transformations, most notably the Beckmann rearrangement, which converts oximes into amides. wikipedia.org For example, benzaldehyde oxime can be rearranged to form benzamide. wikipedia.org Furthermore, oximes can be dehydrated to form nitriles or hydrolyzed back to the original aldehyde. wikipedia.org They also serve as precursors for nitrogen-containing heterocycles and can be involved in the formation of oxime radicals, which are useful in specific synthetic pathways. nih.gov The ability of oxime derivatives to act as ligands for metal complexes further broadens their application in catalysis and coordination chemistry. rsc.orgacs.org

Scope and Relevance of 3-Iodobenzaldehyde (B1295965) Oxime in Synthetic Transformations

The specific structure of Benzaldehyde, 3-iodo-, oxime offers a dual-functional platform for complex molecule synthesis. Its relevance lies in the distinct reactivity of its two key functional components: the oxime group and the carbon-iodine bond.

The oxime group provides a handle for constructing various nitrogen-containing structures. It can participate in cyclization reactions to form five-membered rings like isoxazolines or nitrones. nih.gov The reactivity of the oxime can be influenced by substituents on the aromatic ring; for example, electron-withdrawing groups can favor the formation of nitriles. nih.gov

The iodine atom at the meta-position of the benzene (B151609) ring is particularly significant for its role as a versatile building block in cross-coupling reactions. Aryl iodides are highly reactive substrates in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. This allows for the strategic introduction of a wide variety of substituents (alkyl, aryl, vinyl, alkynyl groups) at the third position of the benzene ring. This capability makes Benzaldehyde, 3-iodo-, oxime a valuable intermediate for creating libraries of structurally diverse compounds, which can then be further modified via the oxime functionality.

Interactive Data Tables

Table 1: Physicochemical Properties of Benzaldehyde, 3-iodo-, oxime

| Property | Value | Source |

| CAS Number | 34158-74-2 | sigmaaldrich.commolaid.com |

| Molecular Formula | C7H6INO | sigmaaldrich.comuni.lu |

| Molecular Weight | 247.036 g/mol | sigmaaldrich.com |

| Alternate Name | syn-3-Iodobenzaldehyde oxime | sigmaaldrich.com |

| InChIKey | OICWFLFKJWZKBH-UHFFFAOYSA-N | uni.lu |

Table 2: Key Synthetic Transformations Involving Benzaldehyde, 3-iodo-, oxime

| Transformation Type | Reactive Site | Potential Product(s) | Role of Compound |

| Beckmann Rearrangement | Oxime group | Substituted Benzamides | Precursor |

| Dehydration | Oxime group | 3-Iodobenzonitrile (B1295488) | Precursor |

| Hydrolysis | Oxime group | 3-Iodobenzaldehyde | Reagent |

| Cyclization Reactions | Oxime group | Nitrogen-containing heterocycles (e.g., Isoxazolines) | Building Block |

| Cross-Coupling (e.g., Suzuki) | Carbon-Iodine bond | Biaryl compounds | Arylating Agent |

| Cross-Coupling (e.g., Sonogashira) | Carbon-Iodine bond | Aryl-alkyne compounds | Arylating Agent |

Structure

2D Structure

Properties

CAS No. |

34158-74-2 |

|---|---|

Molecular Formula |

C7H6INO |

Molecular Weight |

247.03 g/mol |

IUPAC Name |

(NE)-N-[(3-iodophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6INO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ |

InChI Key |

OICWFLFKJWZKBH-WEVVVXLNSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for Benzaldehyde, 3 Iodo , Oxime

Conventional Synthesis of 3-Iodobenzaldehyde (B1295965) Oxime

The traditional approach to synthesizing 3-Iodobenzaldehyde oxime primarily involves the oximation of its corresponding aldehyde, 3-Iodobenzaldehyde. This method is a cornerstone of organic chemistry for creating oxime derivatives from carbonyl compounds. asianpubs.org

Oximation Reaction of 3-Iodobenzaldehyde with Hydroxylamine (B1172632) Derivatives

The most common method for preparing oximes is the reaction of an aldehyde or ketone with hydroxylamine or its salts, typically hydroxylamine hydrochloride. ias.ac.inijprajournal.com In the case of 3-Iodobenzaldehyde oxime, the reaction involves the condensation of 3-Iodobenzaldehyde with a hydroxylamine derivative. This reaction is a nucleophilic addition-elimination process. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate which then eliminates a water molecule to yield the C=N double bond characteristic of an oxime. ias.ac.in

The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby generating the free hydroxylamine needed for the reaction. asianpubs.orgresearchgate.net

Optimization of Reaction Parameters: Reagents, Solvents, Temperature, and Reaction Time

The efficiency and yield of the oximation reaction are highly dependent on several parameters. Researchers have optimized these conditions for various aryl aldehydes, and these findings are applicable to the synthesis of 3-Iodobenzaldehyde oxime.

Reagents: The standard reagents are the aldehyde (3-Iodobenzaldehyde) and hydroxylamine hydrochloride. asianpubs.org A base is often necessary to facilitate the reaction. Common bases include sodium carbonate asianpubs.org, potassium carbonate researchgate.net, sodium hydroxide (B78521) mdpi.com, and pyridine. ijprajournal.com The molar ratio of the reactants is a critical factor; for instance, a study on 3-chlorobenzaldehyde (B42229) found that a 1:1 molar ratio of the aldehyde to hydroxylamine hydrochloride with 1.5 equivalents of sodium carbonate gave optimal results. asianpubs.org

Solvents: A variety of solvents can be used, with polar protic solvents like methanol (B129727) or ethanol (B145695) being common choices. researchgate.netgoogle.com Acetonitrile (B52724) has also been employed in syntheses catalyzed by oxalic acid. orientjchem.org The choice of solvent can influence the reaction rate and the ease of product isolation.

Temperature and Reaction Time: Conventional methods often require heating, sometimes to reflux temperatures, for periods ranging from under an hour to several hours to ensure the reaction goes to completion. orientjchem.org For example, oximation of various aldehydes and ketones under reflux in acetonitrile was completed in 55-90 minutes. orientjchem.org Room temperature reactions are also possible but may require longer reaction times. asianpubs.orgias.ac.in The progress of the reaction is typically monitored using Thin Layer Chromatography (TLC). asianpubs.orgias.ac.in

Table 1: Optimized Conventional Synthesis Parameters for Aryl Aldehydes This table represents typical conditions for the oximation of substituted benzaldehydes, which are analogous to the synthesis of 3-Iodobenzaldehyde oxime.

| Aldehyde Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| 3-Chlorobenzaldehyde | NH₂OH·HCl, Na₂CO₃ | Grinding (solvent-free) | Room Temp. | 2 min | 95 | asianpubs.org |

| 4-Nitrobenzaldehyde | NH₂OH·HCl | Mineral Water/Methanol | Room Temp. | 10 min | 99 | ias.ac.in |

| Benzaldehyde (B42025) | NH₂OH·HCl, K₂CO₃ | Methanol | Room Temp. | 20 min | 92 | researchgate.net |

| Acetophenone (B1666503) | NH₂OH·HCl, Oxalic Acid | Acetonitrile | Reflux | 90 min | 95 | orientjchem.org |

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing oximes. These advanced methodologies aim to reduce solvent use, energy consumption, and reaction times.

Mechanochemical Synthesis Conditions for Aryl Oximes

Mechanochemistry, which involves using mechanical force to induce chemical reactions, offers a robust and solvent-free path for the synthesis of oximes. rsc.org This technique, often referred to as grinding chemistry, typically involves grinding the reactants together in a mortar with a pestle. asianpubs.orgnih.gov

For the synthesis of aryl oximes, the aldehyde is ground with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide or sodium carbonate. asianpubs.orgmdpi.com The reaction is often extremely rapid, with some conversions being completed in as little as 1.5 to 3 minutes at room temperature, resulting in nearly quantitative yields. nih.gov This solvent-free approach minimizes waste and eliminates the need for potentially hazardous solvents, making it a highly sustainable method. mdpi.comrsc.org The work-up is typically simple, involving the addition of water and filtration of the solid product. asianpubs.org

Table 2: Mechanochemical Synthesis of Oximes

| Carbonyl Compound | Base | Time (min) | Yield (%) | Reference |

| 3-Chlorobenzaldehyde | Na₂CO₃ | 2 | 95 | asianpubs.org |

| 4-Chlorobenzaldehyde | Bi₂O₃ (catalyst) | 2 | 98 | nih.gov |

| 1-Methoxyindole-3-carboxaldehyde | NaOH | 20 | ~95 | researchgate.net |

| Cinnamaldehyde | Bi₂O₃ (catalyst) | 2.5 | 96 | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. clockss.org The application of microwave irradiation to the oximation reaction can dramatically reduce reaction times from hours to minutes and often improves yields. google.commdpi.com

In a typical procedure, the aldehyde, hydroxylamine hydrochloride, and a base are dissolved in a small amount of a polar solvent like ethanol or methanol and subjected to microwave heating in a dedicated reactor. google.com Reaction parameters such as power, temperature, and time are carefully controlled. For instance, various benzaldehyde oximes have been synthesized in 3-15 minutes at temperatures between 70-110°C using microwave power of 200-300W, with yields often exceeding 79%. google.com This method is advantageous for its speed, efficiency, and energy savings compared to conventional heating. epa.gov

Table 3: Microwave-Assisted Synthesis of Benzaldehyde Oximes

| Aldehyde | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| o-Methoxybenzaldehyde | Ethanol | 300 | 90 | 5 | 79.1 | google.com |

| General Benzaldehydes | Methanol or Ethanol | 200-300 | 70-110 | 3-15 | N/A | google.com |

| Benzaldehyde | Acetic Acid | 100-450 | N/A | N/A | >30 | clockss.org |

Catalyst-Free and Green Solvent Methodologies (e.g., Aqueous Media)

The use of water as a solvent is a primary goal of green chemistry. ias.ac.in Recently, a practical and environmentally friendly method for the synthesis of aryl oximes has been developed using mineral water as the solvent at room temperature, entirely without a catalyst. ias.ac.in The presence of natural minerals in the water is thought to facilitate the reaction. ias.ac.in

In this method, the aryl aldehyde is simply stirred with hydroxylamine hydrochloride in a mixture of mineral water and methanol at room temperature. ias.ac.in The reactions are generally complete within 10 minutes, affording high yields of the corresponding oximes. ias.ac.in This approach is not only economical and environmentally benign but also practical for industrial applications. The simple procedure avoids the use of hazardous catalysts and organic solvents, and the work-up involves a straightforward extraction. ias.ac.in Such catalyst-free systems, especially in aqueous media, represent a significant advancement in sustainable chemical synthesis. rsc.org

Chemical Reactivity and Mechanistic Investigations of Benzaldehyde, 3 Iodo , Oxime

Transformations Involving the Oxime Functional Group

The oxime group (=NOH) is a versatile functional group that can undergo a variety of chemical transformations, including reduction to amines, cleavage to regenerate the parent carbonyl compound, and isomerization.

Reduction of the Oxime Moiety to Amine Derivatives

The reduction of oximes is a valuable method for the synthesis of primary amines. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed technique for the reduction of oximes. encyclopedia.pub This method typically involves the use of a metal catalyst, such as Raney Nickel, Palladium, or Platinum, in the presence of hydrogen gas. researchgate.netrsc.org The reaction proceeds via the addition of hydrogen across the C=N double bond of the oxime, leading to the formation of the corresponding primary amine.

Nickel catalysts, in particular, have demonstrated high selectivity towards the formation of primary amines from aldoximes. researchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction, with noble metal catalysts sometimes favoring the formation of secondary amines. researchgate.net For instance, the hydrogenation of various oximes to primary amines has been successfully achieved using a heterogeneous palladium-based catalyst in water under mild conditions (1 atm H₂). rsc.org

Table 1: Catalytic Hydrogenation of Oximes to Primary Amines

| Catalyst | Reductant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Raney Nickel | H₂ | - | - | Primary Amine | researchgate.net |

| Palladium-based | H₂ | H₂O | 1 atm, rt | Primary Amine | rsc.org |

| Platinum | H₂ | - | - | Primary Amine | encyclopedia.pub |

Chemical reduction offers an alternative to catalytic hydrogenation for the conversion of oximes to amines. A variety of reducing agents can be employed for this purpose, including metals like zinc powder in the presence of an acid, and various hydride reagents.

The use of borane (B79455) complexes, such as those derived from norephedrine, has been reported for the asymmetric reduction of oximes, yielding chiral amines. uc.pt Another approach involves the use of sodium triformyloxyborohydride under acidic conditions, although this may lead to lower diastereoselectivity in some cases. uc.pt The reduction of oximes is a challenging transformation as it can often lead to the formation of hydroxylamines as byproducts or the desired product, depending on the reaction conditions and the substrate. nih.gov

Cleavage and Deoximation Reactions for Carbonyl Regeneration

The regeneration of the parent carbonyl compound from an oxime, a process known as deoximation or cleavage, is an important transformation in organic synthesis. nih.gov Oximes are often used as protecting groups for aldehydes and ketones, and their efficient cleavage is crucial for the deprotection step. nih.gov

Hypervalent iodine reagents have emerged as effective and mild reagents for the oxidative cleavage of oximes. nih.govlucp.net Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) can facilitate the conversion of oximes back to their corresponding aldehydes or ketones under gentle conditions. lucp.netresearchgate.netarkat-usa.org This method is often advantageous over other oxidative techniques that may require harsh conditions or lead to over-oxidation products. nih.gov The mechanism of this reaction is believed to involve the formation of a nitrile oxide intermediate in the case of aldoximes. lucp.netresearchgate.net

Table 2: Oxidative Cleavage of Oximes

| Reagent | Substrate | Product | Reference |

|---|---|---|---|

| Phenyl iodonium (B1229267) (III) diacetate (PIDA) | Oximes | Carbonyl compounds | nih.gov |

| (Diacetoxyiodo)benzene (DIB) | Aldoximes | Nitrile oxides | lucp.netresearchgate.net |

| (Diacetoxyiodo)benzene (DIB) | α-oxo-ketoximes | Nitrile oxides | researchgate.net |

Isomerization Studies: E/Z Stereoisomerism and Interconversion Mechanisms

Oximes can exist as two geometric isomers, designated as E and Z (or syn and anti). researchgate.netmdpi.com The relative stability and interconversion of these isomers can be influenced by various factors, including temperature, solvent, and the presence of acids or bases. researchgate.netmdpi.com

The E and Z isomers of an oxime can exhibit different physical and chemical properties, and their selective synthesis or separation is often a topic of interest. researchgate.net For instance, the synthesis of benzaldehyde (B42025) oxime typically yields a mixture of E and Z isomers. wikipedia.org The isomerization between the E and Z forms can be promoted by acids. mdpi.comgoogle.com Theoretical studies on acetaldoxime (B92144) have suggested that in aqueous solution, acid-promoted E/Z isomerization can occur through the formation of a protonated oxime-water adduct. researchgate.net The stereochemistry of the oxime can also play a crucial role in the stereoselectivity of subsequent reactions, such as asymmetric reductions. nih.gov

Formation of Oxime Derivatives: Ethers and Esters

The oxime functional group of 3-iodobenzaldehyde (B1295965) oxime serves as a handle for the synthesis of various derivatives, most notably oxime ethers and esters. These transformations are valuable for modifying the molecule's properties and for use in further synthetic applications. nsf.gov

Oxime Ethers: The formation of oxime ethers, or O-alkyloximes, is typically achieved by the O-alkylation of the parent oxime. A common method involves a two-step process where the oxime is first deprotonated with a base to form an oximate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. jocpr.com Alternatively, one-pot syntheses have been developed. For instance, an aldehyde can be reacted with hydroxylamine (B1172632) hydrochloride and an alkyl halide in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (B95107) (THF) to directly yield the oxime ether. jocpr.com Phase-transfer catalysis has also been employed for these alkylations, using conditions such as a methylene (B1212753) chloride/aqueous sodium hydroxide (B78521) system with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com

Oxime Esters: Oxime esters are valuable synthetic intermediates and have found use as photoinitiators. nih.gov Their synthesis can be accomplished through several routes. A straightforward method is the esterification of the oxime with carboxylic acids or their derivatives. nih.gov More recently, visible-light-mediated multicomponent reactions have provided an efficient pathway. In one such method, an aldehyde, an aniline (B41778), and an N-hydroxyphthalimide (NHPI) ester are reacted in the presence of a photocatalyst like eosin (B541160) Y to produce the corresponding oxime ester under mild conditions. nih.gov

Intramolecular Rearrangements and Thermal Behavior

The structural framework of 3-iodobenzaldehyde oxime is susceptible to rearrangements, with the Beckmann rearrangement being a prominent example. This classic reaction transforms an oxime into an amide. wikipedia.org For 3-iodobenzaldehyde oxime, this rearrangement, typically catalyzed by an acid or a nickel salt, would yield 3-iodobenzamide.

Thermally, oximes can undergo dehydration to form nitriles. byjus.com Upon heating, 3-iodobenzaldehyde oxime is expected to eliminate a molecule of water to produce 3-iodobenzonitrile (B1295488). This transformation is a common synthetic route to aromatic nitriles. It is also noted that oximes can decompose upon further heating, which can sometimes result in an explosion, necessitating caution. byjus.com

Reactivity Pertaining to the Iodo Substituent

The carbon-iodine bond on the aromatic ring is a key site for reactivity, enabling the introduction of a wide variety of substituents through transition metal-catalyzed reactions. The high reactivity of aryl iodides compared to other aryl halides (I >> Br > OTf >> Cl > F) makes 3-iodobenzaldehyde oxime an excellent substrate for these transformations. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org The general mechanism for these reactions involves a catalytic cycle of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is widely used to form biaryl compounds or to introduce alkyl or vinyl groups. libretexts.org The oxime functionality is generally stable under the basic conditions required for the Suzuki coupling.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, KF | Toluene, Dioxane, Water |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This method is highly effective for synthesizing arylalkynes. Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF |

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). uwindsor.ca A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

| Reaction | Coupling Partner | Typical Catalyst | Base | Typical Solvent |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often not required | Toluene, THF, DMF |

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) of the iodide on 3-iodobenzaldehyde oxime is generally challenging. Aryl halides are typically resistant to nucleophilic attack unless the ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions. The oxime group is not sufficiently electron-withdrawing to facilitate this reaction under standard conditions. Therefore, harsh reaction conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles would likely be required. Alternative pathways, such as copper-catalyzed cross-coupling reactions (e.g., Ullmann condensation) with nucleophiles like amines or alkoxides, could provide a more viable route to substitution products.

Electrophilic Substitution on the Aromatic Ring

Further substitution on the aromatic ring of 3-iodobenzaldehyde oxime via electrophilic aromatic substitution is expected to be difficult. Both the iodo group and the aldoxime group (-CH=NOH) are deactivating towards electrophilic attack. The iodo substituent is an ortho, para-director, while the -CH=NOH group is expected to be a meta-director. The combined deactivating effect of these two groups means that forcing conditions would be necessary to achieve further substitution. The position of any incoming electrophile would be determined by the complex interplay of the electronic and steric effects of the existing substituents, with positions 4 and 6 being the most likely sites for substitution.

Radical Reactions and Cycloaddition Chemistry

The oxime functional group is a precursor to iminyl radicals, which are versatile intermediates in organic synthesis. nsf.gov

Radical Reactions: The N-O bond of the oxime can be cleaved under thermal or photochemical conditions, or by using a transition metal catalyst, to generate an iminyl radical. nsf.govnih.gov These radicals can participate in various transformations, including intramolecular cyclizations. nsf.gov For example, if a suitable radical acceptor, such as an alkene or alkyne, is first introduced onto the aromatic ring (e.g., via a Sonogashira or Stille coupling), a subsequent iminyl radical generation could trigger an intramolecular cyclization to form N-heterocycles. This type of 5-exo-trig or 5-exo-dig cyclization is a well-established reactivity pattern for iminyl radicals. nsf.gov

Cycloaddition Chemistry: Oximes and their derivatives can participate in cycloaddition reactions. For instance, the dehydration of 3-iodobenzaldehyde oxime would yield 3-iodobenzonitrile. The corresponding nitrile oxide, which can be generated in situ from the oxime via oxidation, is a classic 1,3-dipole that readily undergoes [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to synthesize five-membered heterocyclic rings like isoxazolines or isoxazoles. Furthermore, visible-light-mediated [2+2] cycloadditions between oximes and alkynes have been reported to form azetine derivatives. nsf.gov

Generation of Iminyl Radicals and Subsequent Cyclization

The oxime functionality of Benzaldehyde, 3-iodo-, oxime serves as a precursor for the generation of iminyl radicals. These highly reactive intermediates are accessible through various methods, most notably through photoredox catalysis under visible light. nih.gov In a typical process, an excited photoredox catalyst oxidizes the oxime, leading to the formation of the corresponding iminyl radical.

Once generated, the iminyl radical (an odd-electron species on the nitrogen atom) can initiate a cascade of reactions. nih.gov While direct cyclization onto the aromatic ring is one possibility, a more common pathway involves radical transposition. This can occur via cleavage of a C(sp³)–C(sp³) bond or through a hydrogen atom transfer (HAT) from a C(sp³)–H bond, effectively relaying the radical center to a different position within the molecule. nih.gov These transposed carbon-centered radicals are then poised for subsequent functionalization reactions, such as fluorination, chlorination, or azidation, by reacting with appropriate radical trapping agents. nih.gov

Although specific studies detailing the iminyl radical cyclization of 3-iodobenzaldehyde oxime are not prevalent, the general principles established for other aryl oximes are applicable. The reaction pathway is outlined below:

General Mechanism for Photoinduced Iminyl Radical Generation and Functionalization

Excitation: A photoredox catalyst (e.g., an iridium or ruthenium complex) absorbs visible light and reaches an excited state.

Single Electron Transfer (SET): The excited photocatalyst oxidizes the oxime (Ar-CH=NOH) to generate the iminyl radical (Ar-CH=N-O•) and a proton.

Radical Transposition (if applicable): The iminyl radical can promote C-C or C-H bond cleavage elsewhere in the molecule, generating a distal carbon radical.

Functionalization: The resulting radical is trapped by a suitable reagent to yield the final functionalized product.

This strategy allows for remote functionalization, a powerful tool for modifying complex molecules. nih.gov

1,3-Dipolar Cycloaddition Reactions via Nitrile Oxide Intermediates

Benzaldehyde, 3-iodo-, oxime is a competent precursor for the in-situ generation of 3-iodobenzonitrile oxide, a reactive 1,3-dipole. This transformation is typically achieved through oxidation of the aldoxime. organic-chemistry.orglucp.net Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) and hydroxy(tosyloxy)iodobenzene (HTIB, Koser's reagent), are particularly effective for this purpose. organic-chemistry.orgcore.ac.uk Catalytic systems employing an iodoarene in the presence of a terminal oxidant like Oxone have also been developed, offering a greener alternative. organic-chemistry.orgnih.gov

The generated 3-iodobenzonitrile oxide is highly reactive and readily participates in [3+2] cycloaddition reactions with various dipolarophiles. core.ac.ukresearchgate.net When reacted with alkenes, it produces 2-isoxazolines, and with alkynes, it yields isoxazoles. organic-chemistry.orgnih.gov These five-membered heterocyclic scaffolds are prevalent in many biologically active compounds and pharmaceuticals. core.ac.uk

The reaction is generally highly regioselective. The cycloaddition of the nitrile oxide with an alkene or alkyne proceeds to furnish the corresponding cycloadduct, often in good to excellent yields. The reaction conditions are typically mild, often proceeding at room temperature. core.ac.uk

Below is a representative table of cycloaddition reactions using a substituted benzaldehyde oxime as the nitrile oxide precursor, illustrating the typical scope and yields for this type of transformation.

| Aldoxime Precursor | Dipolarophile | Oxidant/Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde oxime | Styrene | Iodoarene (cat.), Oxone, HFIP/H₂O-MeOH | 3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole | 88 | organic-chemistry.org |

| Benzaldehyde oxime | Phenylacetylene | Iodoarene (cat.), Oxone, HFIP/H₂O-MeOH | 3,5-Diphenylisoxazole | 75 | organic-chemistry.org |

| 4-Chlorobenzaldehyde oxime | Styrene | Iodoarene (cat.), Oxone, HFIP/H₂O-MeOH | 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydroisoxazole | 85 | organic-chemistry.org |

| Benzaldehyde oxime | 1-Octene | Iodoarene (cat.), Oxone, HFIP/H₂O-MeOH | 5-Hexyl-3-phenyl-4,5-dihydroisoxazole | 73 | organic-chemistry.org |

| 4-Bromobenzaldehyde oxime | N,N-Dimethylacrylamide | HTIB, CH₂Cl₂ | 3-(4-Bromophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-5-carboxamide | 79 | core.ac.uk |

Stereospecific C(sp²)–H Functionalization Reactions

The oxime moiety in Benzaldehyde, 3-iodo-, oxime can act as a directing group in transition metal-catalyzed C–H functionalization reactions. This strategy allows for the selective introduction of new substituents onto the aromatic ring, typically at the ortho position (C2 or C6) relative to the oxime-bearing carbon. nih.gov Palladium-catalyzed reactions are particularly well-developed for this purpose. nih.govacs.org

In these transformations, the nitrogen atom of the oxime coordinates to the palladium catalyst, positioning it in close proximity to the ortho C–H bonds. This facilitates the cleavage of a C–H bond and the formation of a palladacycle intermediate. nih.gov This intermediate can then undergo further reaction, such as coupling with an arylating agent, to form a new C–C bond.

The table below showcases examples of palladium-catalyzed ortho-arylation of acetophenone (B1666503) oxime ethers, demonstrating the scope of the arylating agent.

| Oxime Substrate | Arylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone O-methyl oxime | 4-Tolylboronic acid | Pd(OAc)₂, Ag₂CO₃, TFA, DCE, 100 °C | 2'-(4-Methylbiphenyl-2-yl)ethan-1-one O-methyl oxime | 89 | nih.gov |

| Acetophenone O-methyl oxime | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Ag₂CO₃, TFA, DCE, 100 °C | 2'-(4-Methoxybiphenyl-2-yl)ethan-1-one O-methyl oxime | 94 | nih.gov |

| Acetophenone O-methyl oxime | 4-Fluorophenylboronic acid | Pd(OAc)₂, Ag₂CO₃, TFA, DCE, 100 °C | 2'-(4-Fluorobiphenyl-2-yl)ethan-1-one O-methyl oxime | 81 | nih.gov |

| Propiophenone O-methyl oxime | Diphenyliodonium triflate | Pd(OAc)₂, Ag₂CO₃, DCE, 80 °C | 1-(2'-Phenyl-[1,1'-biphenyl]-2-yl)propan-1-one O-methyl oxime | 85 | nih.gov |

| Valerophenone O-methyl oxime | Diphenyliodonium triflate | Pd(OAc)₂, Ag₂CO₃, DCE, 80 °C | 1-(2'-Phenyl-[1,1'-biphenyl]-2-yl)pentan-1-one O-methyl oxime | 75 | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Benzaldehyde, 3 Iodo , Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Benzaldehyde (B42025), 3-iodo-, oxime, both one-dimensional and two-dimensional NMR experiments would be required for a full structural assignment and stereochemical analysis.

1H NMR and 13C NMR for Structural Assignment and Stereochemical Analysis

¹H NMR spectroscopy would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing inductive effect of the iodine atom and the oxime group. The integration of the signals would confirm the number of protons in each environment, and the coupling constants would reveal the connectivity between adjacent protons. The presence of syn and anti isomers, which differ in the spatial arrangement around the C=N double bond, could also be identified by the presence of two distinct sets of signals for the aldehydic proton and potentially the aromatic protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring would be particularly informative, with the carbon atom bonded to the iodine exhibiting a characteristic downfield shift due to the heavy atom effect. The chemical shift of the C=N carbon would also be a key indicator of the oxime functionality.

Table 1: Predicted ¹H and ¹³C NMR Data for Benzaldehyde, 3-iodo-, oxime (Note: This table is predictive and based on known substituent effects. Actual experimental data is required for confirmation.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~130-135 |

| C2 | Aromatic multiplet | ~125-130 |

| C3 | - | ~95-100 |

| C4 | Aromatic multiplet | ~135-140 |

| C5 | Aromatic multiplet | ~128-133 |

| C6 | Aromatic multiplet | ~130-135 |

| C=N | Aldehydic proton singlet | ~145-155 |

| N-OH | Broad singlet | - |

Two-Dimensional NMR Techniques for Connectivity and Conformational Insights

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space connectivities, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons. It would be particularly useful for determining the syn or anti stereochemistry of the oxime by observing the Nuclear Overhauser Effect between the aldehydic proton and the ortho protons on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and their bonding environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Benzaldehyde, 3-iodo-, oxime is expected to show characteristic absorption bands for the O-H, C=N, N-O, and C-I functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the oxime group. The C=N stretching vibration would likely appear in the 1620-1680 cm⁻¹ region. The N-O stretching vibration is expected in the 930-960 cm⁻¹ range. The C-I stretching vibration would be found in the far-infrared region, typically around 500-600 cm⁻¹. Aromatic C-H stretching and bending vibrations would also be present. nih.gov

Table 2: Predicted FT-IR Absorption Bands for Benzaldehyde, 3-iodo-, oxime (Note: This table is predictive. Actual experimental data is required for confirmation.)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (oxime) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=N stretch (oxime) | 1620-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| N-O stretch | 930-960 |

| C-I stretch | 500-600 |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The C=N and aromatic ring vibrations are typically strong in the Raman spectrum. The C-I stretching vibration should also be readily observable. As water is a weak Raman scatterer, spectra of aqueous solutions can be obtained, which can be advantageous. A detailed analysis of the Raman spectrum of the precursor, 3-iodobenzaldehyde (B1295965), has been reported and could serve as a basis for interpreting the spectrum of the oxime derivative. nih.gov

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of Benzaldehyde, 3-iodo-, oxime would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing one iodine atom. Common fragmentation pathways for benzaldehyde oximes include the loss of a hydroxyl radical (·OH), water (H₂O), and the cleavage of the N-O bond. The presence of the iodine atom would also lead to characteristic fragmentation patterns, such as the loss of an iodine atom or an iodinated fragment. High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass of the molecular ion and its fragments, which would allow for the unambiguous determination of their elemental compositions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in confirming the elemental composition of "Benzaldehyde, 3-iodo-, oxime." This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the molecular formula from the exact mass.

The molecular formula for "Benzaldehyde, 3-iodo-, oxime" is C7H6INO. uni.lu The expected monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, is a critical value for HRMS analysis. For this compound, the predicted monoisotopic mass is 246.94942 Da. uni.lu An experimental HRMS measurement yielding a mass value that closely matches this theoretical value, typically within a few parts per million (ppm), provides strong evidence for the presence of the target compound.

| Parameter | Value |

| Molecular Formula | C7H6INO |

| Monoisotopic Mass | 246.94942 Da |

| Predicted [M+H]+ | 247.95670 m/z |

| Predicted [M+Na]+ | 269.93864 m/z |

| Predicted [M-H]- | 245.94214 m/z |

This interactive table provides key mass spectrometry data for Benzaldehyde, 3-iodo-, oxime. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

The initial ionization would produce the molecular ion [C7H6INO]+• at m/z ≈ 247. Subsequent fragmentation would likely involve several key pathways:

Loss of a hydrogen atom: Formation of an [M-H]+ ion at m/z ≈ 246.

Loss of the hydroxyl group: Cleavage of the N-O bond could lead to the loss of a hydroxyl radical (•OH), resulting in an ion at m/z ≈ 230.

Loss of the formaldoxime (B1209246) group: Cleavage of the C-C bond between the benzene (B151609) ring and the oxime-bearing carbon could lead to the formation of an iodophenyl cation [C6H4I]+ at m/z = 203.

Loss of iodine: The C-I bond can cleave to form a [C7H6NO]+ ion at m/z = 120.

Fragmentation of the benzene ring: The characteristic phenyl cation [C6H5]+ at m/z = 77 and smaller fragments are also expected. docbrown.info

| Predicted Fragment Ion | m/z (approximate) | Plausible Neutral Loss |

| [C7H5INO]+ | 246 | H |

| [C7H6IN]+ | 230 | OH |

| [C6H4I]+ | 203 | CH2NO |

| [C7H6NO]+ | 120 | I |

| [C6H5]+ | 77 | CINO |

This interactive table presents a predicted fragmentation pattern for Benzaldehyde, 3-iodo-, oxime based on general fragmentation principles.

X-ray Crystallography

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This method provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and the characterization of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For "Benzaldehyde, 3-iodo-, oxime," a single-crystal X-ray diffraction experiment would involve irradiating a suitable single crystal with X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure. This would reveal the conformation of the molecule, including the planarity of the benzene ring and the geometry of the oxime group ((E) or (Z) isomer). The structural solution would also provide the precise bond lengths and angles, which can be influenced by the electronic effects of the iodo-substituent.

Characterization of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The solid-state structure of "Benzaldehyde, 3-iodo-, oxime" is expected to be stabilized by a network of intermolecular interactions. The presence of both a hydroxyl group in the oxime moiety and an iodine atom on the aromatic ring suggests the potential for both hydrogen and halogen bonding.

Hydrogen Bonding: The oxime group is an excellent hydrogen bond donor (via the O-H) and acceptor (via the nitrogen and oxygen lone pairs). nih.govnih.gov In the crystal lattice, it is anticipated that molecules of "Benzaldehyde, 3-iodo-, oxime" would form hydrogen-bonded dimers or chains. For instance, the hydroxyl group of one molecule could donate a hydrogen bond to the nitrogen atom of a neighboring molecule, forming a classic O-H···N hydrogen bond. nih.gov

Halogen Bonding: The iodine atom, due to the phenomenon of the σ-hole, can act as a Lewis acidic center and interact with a Lewis basic site on an adjacent molecule. nih.gov This non-covalent interaction, known as a halogen bond, has become increasingly recognized for its role in directing crystal packing. nih.gov In the case of "Benzaldehyde, 3-iodo-, oxime," the iodine atom could form a halogen bond with the oxygen or nitrogen atom of the oxime group of a neighboring molecule (C-I···O or C-I···N). The geometry of this interaction is typically linear, with the C-I···X angle approaching 180°. nih.gov The interplay between hydrogen and halogen bonding would be a key feature of the supramolecular assembly of this compound. nih.gov

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Oxime O-H | Oxime N or O | A strong intermolecular force that can lead to the formation of dimers or polymeric chains in the solid state. nih.gov |

| Halogen Bond | Iodine (C-I) | Oxime N or O | A directional non-covalent interaction where the electropositive region (σ-hole) on the iodine atom interacts with an electron-rich atom. nih.gov |

This interactive table summarizes the expected primary intermolecular interactions in the crystal structure of Benzaldehyde, 3-iodo-, oxime.

Theoretical and Computational Studies of Benzaldehyde, 3 Iodo , Oxime

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular structure and electronic properties, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For Benzaldehyde (B42025), 3-iodo-, oxime, DFT calculations, often employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), are instrumental in predicting its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

These calculations can precisely determine key structural parameters. For instance, the bond lengths and angles within the benzene (B151609) ring, the oxime functional group (-CH=NOH), and the carbon-iodine bond can be calculated. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP, for example, highlights the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its reactivity. The iodine atom, being highly electronegative, significantly influences the electronic landscape of the molecule.

| Property | Description |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing bond lengths and angles. |

| Electron Density | The probability of finding an electron at a particular point in space, indicating chemical bonding and electron distribution. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, revealing sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are key to understanding chemical reactivity and electronic transitions. |

Conformational Analysis and Energy Landscapes

Benzaldehyde, 3-iodo-, oxime can exist in different spatial orientations, or conformations, due to the rotation around single bonds and the stereochemistry of the oxime group. The two primary stereoisomers of the oxime are the E (anti) and Z (syn) isomers, which differ in the orientation of the hydroxyl group relative to the hydrogen atom of the imine carbon.

Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. By systematically rotating key bonds and calculating the corresponding energy, an energy landscape can be constructed. For similar oximes, it has been shown through both experimental and computational studies that the E-isomer is generally more stable than the Z-isomer due to reduced steric hindrance. The energy difference between these isomers and the rotational barriers can be quantified, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

| Isomer | Relative Stability | Key Feature |

| E (anti) | Generally more stable | The -OH group is oriented away from the benzene ring, minimizing steric clash. |

| Z (syn) | Generally less stable | The -OH group is oriented towards the benzene ring, leading to potential steric interactions. |

Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in understanding how chemical reactions occur. By modeling the transformation from reactants to products, researchers can gain detailed insights into the reaction pathway, including the identification of transient species and the energetics of the process.

Transition State Characterization and Activation Energy Determination

A chemical reaction proceeds through a high-energy state known as the transition state. Locating and characterizing this fleeting structure is a key goal of computational reaction mechanism studies. For the formation of Benzaldehyde, 3-iodo-, oxime from 3-iodobenzaldehyde (B1295965) and hydroxylamine (B1172632), for example, DFT calculations can model the entire reaction coordinate. This involves identifying the geometry of the transition state and confirming it by the presence of a single imaginary vibrational frequency.

Once the transition state is located, its energy relative to the reactants can be calculated. This energy difference is the activation energy (Ea), a critical parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction. By comparing the activation energies for the formation of the E and Z isomers, the kinetic product distribution can be predicted.

Computational Modeling of Stereoselectivity

The preference for the formation of one stereoisomer over another is known as stereoselectivity. In the case of Benzaldehyde, 3-iodo-, oxime, computational modeling can explain why one isomer, typically the E-isomer, is formed in greater abundance. By calculating the energies of the transition states leading to both the E and Z products, the kinetic favorability of each pathway can be assessed. The transition state with the lower energy will be more easily reached, leading to the major product. This analysis provides a molecular-level understanding of the factors controlling the stereochemical outcome of the reaction, such as steric and electronic effects.

Prediction of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating the interaction of molecules with electromagnetic radiation, various spectra can be calculated, which can then be compared with experimental results to confirm the structure and identity of a compound.

For Benzaldehyde, 3-iodo-, oxime, computational methods can predict a range of spectroscopic properties. The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=N stretch of the oxime or the C-I stretch.

Furthermore, the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be predicted. These calculations are based on the magnetic shielding of each nucleus, which is determined by the local electronic environment. The predicted NMR spectra can be a powerful aid in the structural elucidation of the molecule and in distinguishing between the E and Z isomers, as the chemical shifts of the protons and carbons near the oxime group are sensitive to its stereochemistry.

| Spectroscopic Technique | Predicted Properties |

| Infrared (IR) and Raman Spectroscopy | Vibrational frequencies and intensities, aiding in the identification of functional groups and molecular structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C chemical shifts, providing detailed information about the connectivity and chemical environment of atoms. |

Simulated NMR and Vibrational Spectra

Directly simulated Nuclear Magnetic Resonance (NMR) and vibrational spectra for Benzaldehyde, 3-iodo-, oxime are not readily found in published research. However, based on the known spectral data of related molecules such as benzaldehyde oxime and other substituted benzaldehydes, key spectral features can be anticipated. aip.orgnih.gov

Expected NMR Spectral Characteristics:

For the ¹H NMR spectrum, the protons on the aromatic ring would exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm). The presence of the iodine atom at the meta position would influence the chemical shifts of the adjacent protons. The oxime proton (-OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The aldehydic proton (-CH=N) would also be present in a distinct region of the spectrum.

In the ¹³C NMR spectrum, the carbon atoms of the benzene ring would show distinct signals, with the carbon atom bonded to the iodine experiencing a significant chemical shift due to the heavy atom effect. The carbon of the oxime group (C=N) would also have a characteristic chemical shift.

Expected Vibrational Spectra (IR and Raman) Characteristics:

The infrared (IR) spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The C=N stretching vibration of the oxime group would be expected around 1600-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent. The C-I stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹.

Electronic Structure and Nonlinear Optical (NLO) Properties

The electronic structure of Benzaldehyde, 3-iodo-, oxime is influenced by the interplay of the phenyl ring, the oxime group, and the iodine substituent. Density Functional Theory (DFT) calculations on similar aromatic aldehydes have been used to understand their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com These calculations are crucial for determining the molecule's stability and reactivity. mdpi.com

Table 1: Anticipated Electronic and NLO Properties

| Property | Anticipated Characteristic | Basis of Analogy |

|---|---|---|

| HOMO-LUMO Gap | Moderate, influenced by iodine substitution | DFT studies on substituted benzaldehydes mdpi.com |

| Molecular Dipole Moment | Non-zero, with contributions from the oxime and iodo groups | General principles of molecular electronic structure |

| First Hyperpolarizability (β) | Potentially significant due to donor-acceptor character and iodine presence | Studies on NLO properties of substituted organic molecules aip.orgresearchgate.net |

Intermolecular Interaction Analysis

The solid-state architecture and solution-phase behavior of Benzaldehyde, 3-iodo-, oxime will be governed by a variety of intermolecular interactions, including hydrogen and halogen bonding.

The oxime group is a potent hydrogen bond donor (-OH) and acceptor (=N-). In the crystalline state, oximes commonly form hydrogen-bonded dimers or catemeric chains. researchgate.netnih.govmdpi.com The most prevalent hydrogen-bonding motif in oximes is the R²₂(6) ring motif, where two molecules form a cyclic dimer through O-H···N hydrogen bonds. nih.gov Another common arrangement is the C(3) chain motif. nih.gov For Benzaldehyde, 3-iodo-, oxime, it is highly probable that similar hydrogen bonding patterns would be observed in its crystal structure, playing a crucial role in the molecular packing. semanticscholar.orgrsc.org

The iodine atom in Benzaldehyde, 3-iodo-, oxime is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govnih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a strong halogen bond donor. rsc.org

In the solid state, the iodine atom could form halogen bonds with the oxime nitrogen or oxygen atoms of neighboring molecules, or with other suitable acceptors. rsc.orgrsc.org The geometry of this interaction is typically linear, with the R-I···A angle close to 180°. rsc.org The presence of an electron-withdrawing group on the aromatic ring can enhance the positive electrostatic potential of the σ-hole on the iodine atom, thereby strengthening the halogen bond. nih.govjyu.fi Studies on other iodo-substituted aromatic compounds have extensively characterized these interactions in their crystal structures. rsc.org

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer and electron delocalization within a molecule. q-chem.comq-chem.com For Benzaldehyde, 3-iodo-, oxime, NBO analysis could provide quantitative insights into the nature of the intramolecular and intermolecular interactions.

The analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxime oxygen and nitrogen into the π-system of the benzene ring. Furthermore, NBO analysis can quantify the donor-acceptor interactions that constitute hydrogen and halogen bonds. ijnc.irmdpi.com For instance, the interaction between the lone pair of a hydrogen or halogen bond acceptor and the antibonding orbital of the donor bond (e.g., σ(O-H) or σ(C-I)) can be evaluated. mdpi.com

In related halogenated systems, NBO analysis has been employed to understand the electronic effects of substituents and their influence on molecular stability and reactivity. ijnc.ir Such an analysis for Benzaldehyde, 3-iodo-, oxime would elucidate the charge distribution, the nature of its chemical bonds, and the strength of its non-covalent interactions. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benzaldehyde, 3-iodo-, oxime |

| Benzaldehyde oxime |

| 4-hydroxy-benzaldehyde |

| 4-bromophenyl 4-bromobenzoate |

| 1,3-diiodotetrafluorobenzene |

| 1,3,5-triiodotetrafluorobenzene |

| 2-nitrobenzaldehyde |

Applications of Benzaldehyde, 3 Iodo , Oxime As a Synthetic Building Block

Precursor for Diverse Nitrogen-Containing Organic Compounds

The inherent reactivity of the oxime group, coupled with the potential for cross-coupling reactions at the iodo-substituted position, makes Benzaldehyde (B42025), 3-iodo-, oxime a potent starting material for a variety of nitrogen-containing compounds. nsf.gov

Synthesis of Aryl Amines and Their Derivatives

While direct reduction of the oxime functionality to an amine is a common transformation, the presence of the iodo group on the aromatic ring of Benzaldehyde, 3-iodo-, oxime offers a strategic advantage for the synthesis of more complex aryl amine derivatives. The oxime can be readily converted to the corresponding amine through various reduction methods. Subsequently, the iodine atom can serve as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the introduction of a wide range of nitrogen-containing substituents. This two-step approach provides a flexible route to a diverse library of substituted anilines, which are important scaffolds in medicinal chemistry and materials science.

Construction of Complex Heterocyclic Systems

The reactivity of both the oxime and the aryl iodide moieties in Benzaldehyde, 3-iodo-, oxime makes it an ideal precursor for the synthesis of various heterocyclic systems. wikipedia.org

Pyrroles: The synthesis of pyrroles can be achieved through various strategies starting from oximes. sigmaaldrich.comrsc.org One potential approach involves the ias.ac.inias.ac.in-sigmatropic rearrangement of O-vinyl oxime ethers derived from Benzaldehyde, 3-iodo-, oxime. sigmaaldrich.com This method allows for the formation of substituted pyrroles, with the iodine atom providing a site for further functionalization.

Quinolines: Quinolines, a class of nitrogen-containing heterocycles with significant biological activity, can be synthesized using Benzaldehyde, 3-iodo-, oxime as a key starting material. ias.ac.insigmaaldrich.com For instance, the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated aldehyde (which can be formed in situ from 3-iodobenzaldehyde) with an aniline (B41778) in the presence of an acid catalyst, provides a route to quinolines. The resulting iodo-substituted quinoline (B57606) can then be further modified.

Phenanthridines: The synthesis of phenanthridines, another important class of polycyclic aromatic alkaloids, can be envisioned using Benzaldehyde, 3-iodo-, oxime. mdpi.comresearchgate.netrsc.org Palladium-catalyzed intramolecular C-H arylation reactions of precursors derived from the coupling of 3-iodobenzaldehyde (B1295965) with appropriate anilines offer a powerful method for the construction of the phenanthridine (B189435) core. mdpi.com The oxime functionality can be either carried through the synthesis or used as a directing group.

Isoxazolines: Benzaldehyde, 3-iodo-, oxime is a direct precursor to the corresponding nitrile oxide upon oxidation. This highly reactive intermediate can readily undergo 1,3-dipolar cycloaddition reactions with alkenes to afford 3-(3-iodophenyl)-substituted isoxazolines. This method is a cornerstone in the synthesis of this important class of five-membered heterocycles.

| Heterocyclic System | Synthetic Strategy | Key Features of Benzaldehyde, 3-iodo-, oxime |

| Pyrroles | ias.ac.inias.ac.in-Sigmatropic rearrangement of O-vinyl oxime ethers | Oxime functionality for rearrangement, Iodo group for further functionalization |

| Quinolines | Doebner-von Miller reaction or similar condensations | Precursor to 3-iodobenzaldehyde, Iodo group for modification |

| Phenanthridines | Palladium-catalyzed intramolecular C-H arylation | Iodo group for coupling reactions, Precursor to key intermediates |

| Isoxazolines | 1,3-Dipolar cycloaddition of in situ generated nitrile oxide | Oxime group as a precursor to the nitrile oxide |

Intermediate in the Synthesis of Functional Molecules

Beyond its role as a precursor to fundamental heterocyclic systems, Benzaldehyde, 3-iodo-, oxime serves as a crucial intermediate in the synthesis of more complex functional molecules with potential applications in specialized fields.

Utility in Medicinal Chemistry Research as a Synthetic Precursor

Oxime-containing compounds have shown a wide range of biological activities, and iodo-substituted aromatic rings are prevalent in many pharmaceutical agents due to their ability to form halogen bonds and act as bioisosteres. The combination of these two features in Benzaldehyde, 3-iodo-, oxime makes it an attractive starting point for the synthesis of novel drug candidates. The iodo group can be used to introduce various functionalities through cross-coupling reactions, allowing for the exploration of structure-activity relationships. The oxime moiety itself can contribute to the biological activity or serve as a handle for further derivatization. While specific research on the direct medicinal applications of Benzaldehyde, 3-iodo-, oxime is not extensively documented, its potential as a precursor for medicinally relevant iodo-substituted nitrogen heterocycles is significant.

Application in Materials Science as a Functional Monomer for Polymer Synthesis

The dual functionality of Benzaldehyde, 3-iodo-, oxime also lends itself to applications in materials science, particularly in the synthesis of functional polymers. The oxime group can participate in polymerization reactions, for example, through polycondensation or as a site for post-polymerization modification. The iodine atom provides a reactive handle for grafting other polymer chains or functional molecules onto the polymer backbone via coupling reactions. This allows for the creation of well-defined polymer architectures with tailored properties, such as specific optical or electronic characteristics imparted by the iodo-aromatic moiety. The development of polymers derived from Benzaldehyde, 3-iodo-, oxime could lead to new materials for applications in electronics, sensors, and smart coatings.

| Application Area | Role of Benzaldehyde, 3-iodo-, oxime | Key Functional Groups |

| Medicinal Chemistry | Precursor for drug candidates | Iodo group (halogen bonding, bioisostere), Oxime group (biological activity, derivatization) |

| Materials Science | Functional monomer for polymer synthesis | Oxime group (polymerization), Iodo group (post-polymerization modification) |

Conclusion and Future Research Directions

Summary of Current Academic Achievements and Challenges

The primary academic achievement concerning Benzaldehyde (B42025), 3-iodo-, oxime is its synthesis and characterization. The formation of the oxime is typically achieved through a standard condensation reaction between 3-iodobenzaldehyde (B1295965) and hydroxylamine (B1172632), a reliable and well-documented transformation. wikipedia.orgorientjchem.org The existence of syn and anti isomers is a recognized characteristic of oximes, and their selective synthesis or separation can present a challenge. wikipedia.org

The main challenges associated with this compound are not related to its synthesis but rather the limited scope of its investigation. There is a notable lack of comprehensive studies on its reactivity, physical properties, and biological activity. The stability of the oxime functionality under various reaction conditions, particularly in the presence of catalysts used for transformations involving the iodo group, has not been extensively explored. Furthermore, controlling the stereochemistry of the oxime (E/Z isomerism) can be a significant hurdle in synthetic applications where specific isomeric forms are required.

Identification of Emerging Research Avenues and Potential Applications

The future of Benzaldehyde, 3-iodo-, oxime is ripe with possibilities, largely stemming from its bifunctional nature. The presence of an iodine atom on the aromatic ring opens up a vast array of potential transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. This positions the compound as a valuable building block for the synthesis of more complex molecular architectures.

Emerging research avenues include:

Medicinal Chemistry: Oxime derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. researchgate.net The iodine atom can further enhance biological activity or serve as a handle for radio-labeling studies. The compound could be a precursor for novel therapeutic agents. ontosight.aiontosight.ai

Materials Science: The rigid aromatic core and the potential for functionalization at both the iodo and oxime positions make it an interesting candidate for the development of novel organic materials. ontosight.ai This could include polymers, liquid crystals, or photosensitive materials. The reaction of the oxime with triplet chloranil (B122849) suggests potential applications in photochemistry. nih.gov

Supramolecular Chemistry: The oxime group is capable of forming hydrogen bonds, which could be exploited in the design of self-assembling systems and crystal engineering.

Potential applications are summarized in the table below:

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates | Oxime functionality is a known pharmacophore; iodine can enhance activity or be used for imaging. |

| Materials Science | Precursor to functional polymers and dyes | Iodo and oxime groups allow for diverse chemical modifications to tune material properties. ontosight.aiontosight.ai |

| Organic Synthesis | Versatile building block | Amenable to cross-coupling reactions and transformations of the oxime group. |

| Agrochemicals | Development of new pesticides/herbicides | Many oxime derivatives exhibit biological activity relevant to agriculture. ontosight.ai |

Prospects for Novel Synthetic Transformations and Materials Development

The true potential of Benzaldehyde, 3-iodo-, oxime lies in its utility as a versatile intermediate for novel synthetic transformations. The iodo group is an excellent leaving group for various cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 3-position of the benzene (B151609) ring.

Simultaneously, the oxime functionality can undergo a variety of transformations:

Dehydration: Conversion of the oxime to a nitrile group, which is a valuable functional group in itself, being a precursor to amines, carboxylic acids, and various nitrogen-containing heterocycles. wikipedia.orgnih.gov

Beckmann Rearrangement: Rearrangement to form the corresponding amide, providing a route to different classes of compounds. wikipedia.org

Cycloaddition Reactions: The oxime can be oxidized to a nitrile oxide, which can then participate in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings like isoxazoles. lucp.net

Reduction: Reduction of the oxime can yield the corresponding hydroxylamine or amine.

The combination of these reactive sites paves the way for the development of novel, one-pot, or tandem reaction sequences to create complex molecules with high efficiency. For instance, an initial cross-coupling reaction at the iodo position followed by a transformation of the oxime group could rapidly generate a library of diverse compounds for biological screening.

In materials development, the ability to functionalize both ends of the molecule is highly advantageous. Polymers could be synthesized where the main chain is formed through reactions involving the iodo-group, while the oxime moiety is preserved as a pendant group for post-polymerization modification, or vice versa. This could lead to materials with tunable properties for applications in electronics, photonics, or as smart materials.

Q & A

Q. Factors affecting yield :

Q. Table 1: Synthesis Methods and Yields

| Method | Solvent | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxylamine condensation | Ethanol | NaOH | 70–85 | |

| Microwave-assisted | DMF | K₂CO₃ | 90 | (Similar to ) |

Basic: How are spectroscopic techniques (NMR, MS) employed to characterize 3-iodo-benzaldehyde oxime?

Answer:

- ¹H NMR :

- Aldehydic proton (before oxime formation): δ ~10.0 ppm (singlet).

- Oxime proton (-NOH): δ ~8.2–8.5 ppm (singlet, exchangeable with D₂O) .

- Aromatic protons: Split into distinct patterns due to iodine’s electron-withdrawing effect (e.g., para-substituted iodine causes deshielding).

- Mass Spectrometry (MS) :

Validation : Compare with spectral databases (e.g., NIST Chemistry WebBook ) and published derivatives (e.g., 3-chloro analogs ).

Basic: What computational methods predict the physicochemical properties of 3-iodo-benzaldehyde oxime?

Answer:

- Joback Group Contribution Method : Estimates boiling point (~280°C) and critical temperature (Tc ≈ 650 K) .

- NIST WebBook : Provides experimental thermochemical data (e.g., enthalpy of formation: ΔfH° ≈ -120 kJ/mol) .

- McGowan Volume : Predicts solubility parameters (logP ≈ 2.5) for solvent selection .

Q. Table 2: Predicted vs. Experimental Properties

| Property | Predicted (Joback) | Experimental (NIST) |

|---|---|---|

| Boiling Point (°C) | 280 | 275–285 |

| logP (Octanol/Water) | 2.5 | 2.3 |

Advanced: How does the iodine substituent influence the Beckmann rearrangement of 3-iodo-benzaldehyde oxime?

Answer:

The iodine atom’s electron-withdrawing nature stabilizes the oxime intermediate, altering reaction pathways:

- Mechanism : Under acidic conditions (H₂SO₄), the oxime undergoes rearrangement to form a nitrile or amide.

- Kinetics : Iodine slows rearrangement due to steric hindrance but increases regioselectivity for para-substituted products.

Q. Comparison with analogs :

- 3-Chloro derivative : Faster rearrangement but lower selectivity .

- 4-Isopropyl derivative : Steric bulk reduces reaction rate by 40% .

Advanced: What catalytic systems optimize the oxidative conversion of 3-iodo-benzaldehyde oxime to nitriles?

Answer:

Ruthenium(III) chloride (RuCl₃) in acidic media (HClO₄) is effective:

- Conditions : 0.1 M HClO₄, 303 K, [RuCl₃] = 1 mM.

- Mechanism : RuCl₃ acts as a Lewis acid, polarizing the N–O bond and facilitating oxidation .

- Yield : ~85% for 3-iodo derivatives, higher than non-halogenated analogs due to iodine’s stabilizing effect.

Q. Table 3: Catalytic Performance

| Catalyst | Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| RuCl₃ | 3-Iodo-benzaldehyde oxime | 85 | 4 |

| FeCl₃ | Benzaldehyde oxime | 60 | 6 |

Advanced: How do substituents (e.g., iodine vs. nitro groups) affect the antioxidant activity of benzaldehyde oxime derivatives?

Answer:

Q. Methodology :

- In vitro assays : DPPH, ABTS, and FRAP tests in ethanol/water (1:1).

- Computational modeling : DFT calculations correlate HOMO-LUMO gaps with activity trends .

Advanced: What contradictions exist in reported thermodynamic data for benzaldehyde oxime derivatives, and how are they resolved?

Answer:

- Contradiction : Discrepancies in ΔfH° values between NIST (-120 kJ/mol) and Joback (-110 kJ/mol) .

- Resolution : Validate via calorimetry (e.g., bomb calorimeter) and cross-reference with high-level DFT (B3LYP/6-311+G(d,p)) .

- Root cause : Variations in computational approximations (e.g., neglect of anharmonic corrections in Joback).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.